molecular formula C12H10ClNO4S B262198 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione

8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione

Cat. No. B262198
M. Wt: 299.73 g/mol
InChI Key: HUGBQWPDXLPYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione, also known as CPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPD belongs to the spirocyclic family of compounds and is characterized by its unique structure, which consists of a spirocyclic ring system and a chlorophenyl group. In

Mechanism of Action

The mechanism of action of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is complex and involves multiple pathways. This compound has been shown to inhibit the activity of COX-2 by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. This compound has been shown to inhibit the replication of viruses by interfering with the viral life cycle, including viral entry, replication, and assembly.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of COX-2 and reduces the production of prostaglandins. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce inflammation in animal models. This compound has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in the lab. This compound is also stable and can be stored for extended periods without degradation. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. This compound also has limited toxicity data, and its safety profile is not well-established.

Future Directions

There are several future directions for research on 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione. One direction is to explore the potential of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Future research could also focus on the development of more efficient synthesis methods for this compound and the optimization of its pharmacokinetic properties. Finally, further studies are needed to establish the safety profile of this compound and its potential side effects in vivo.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has a complex mechanism of action that involves multiple pathways, including the inhibition of COX-2, induction of apoptosis, and inhibition of viral replication. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound has the potential to be a valuable therapeutic agent in various areas of scientific research.

Synthesis Methods

The synthesis of 8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form 2-chlorophenylacetyl chloride. The second step involves the reaction of 2-chlorophenylacetyl chloride with 1,2-diaminoethane to form the intermediate compound, which is then reacted with 2,3-epoxypropyl methanesulfonate to form this compound. The final product is purified using chromatographic techniques to obtain a high purity compound.

Scientific Research Applications

8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has been shown to have potential therapeutic applications in various areas of scientific research. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.

properties

Molecular Formula

C12H10ClNO4S

Molecular Weight

299.73 g/mol

IUPAC Name

8-(2-chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C12H10ClNO4S/c13-8-4-2-1-3-7(8)9-17-5-12(6-18-9)10(15)14-11(16)19-12/h1-4,9H,5-6H2,(H,14,15,16)

InChI Key

HUGBQWPDXLPYNP-UHFFFAOYSA-N

SMILES

C1C2(COC(O1)C3=CC=CC=C3Cl)C(=O)NC(=O)S2

Canonical SMILES

C1C2(COC(O1)C3=CC=CC=C3Cl)C(=O)NC(=O)S2

Origin of Product

United States

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